![molecular formula C14H13ClN2OS B2925453 (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868674-42-4](/img/structure/B2925453.png)
(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of organic molecule with a benzo[d]thiazol-2(3H)-ylidene core structure, which is a type of heterocyclic compound . The (Z) in the name indicates the configuration of the double bond according to the E-Z system for naming alkenes . The prop-2-yn-1-yl group suggests the presence of a triple bond, which could have implications for the compound’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . The E-Z system for naming alkenes could be used to determine the configuration of the double bond .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Scientific Research Applications
Antimicrobial Activity
Compounds containing the thiazole moiety, such as F1816-0967, have been shown to exhibit significant antimicrobial properties . The structure of F1816-0967 allows for interaction with microbial enzymes, potentially inhibiting their function and leading to the death of the pathogen. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antioxidant Properties
The thiazole derivatives, including F1816-0967, have demonstrated remarkable antioxidant activities . These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is particularly valuable in research focused on preventing or treating diseases associated with oxidative stress.
Anticancer Research
Thiazole derivatives are known to possess anticancer activities, and F1816-0967 could be a candidate for further exploration in this field . Its potential to interfere with cancer cell proliferation and survival makes it a compound of interest for developing novel chemotherapeutic agents.
Enzyme Inhibition Studies
F1816-0967’s unique structure may allow it to act as an inhibitor for specific enzymes . Enzyme inhibition is a key area of study in drug development, as it can lead to the discovery of drugs that can regulate biological pathways implicated in various diseases.
Drug-Like Property Analysis
The compound’s structure is conducive to drug-like properties, making it a valuable subject for pharmacokinetic and pharmacodynamic studies . Analyzing its absorption, distribution, metabolism, and excretion (ADME) profiles can provide insights into its potential as a therapeutic agent.
Molecular Docking Studies
F1816-0967 has been used in molecular docking studies to predict its interaction with viral proteins, such as those of COVID-19 . This application is pivotal in the rapid development of antiviral drugs, especially during pandemic outbreaks.
Chemical Synthesis and Organic Chemistry
The compound serves as a building block in the synthesis of polysubstituted benzenes, which are important in organic chemistry and the pharmaceutical industry . Its reactivity with other organic molecules can lead to the creation of a variety of complex compounds.
Genomics and Proteomics Research
While not directly linked to F1816-0967, compounds with similar structures are often used in genomics and proteomics research to understand the interaction between small molecules and biological macromolecules . This can lead to the discovery of gene and protein functions and their implications in diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-4-8-17-12-10(15)6-5-7-11(12)19-14(17)16-13(18)9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGRLBIEVKRTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2925372.png)
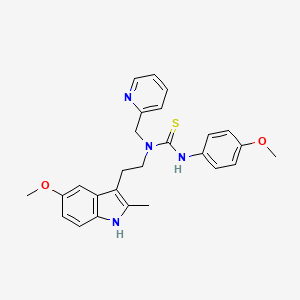
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2925376.png)
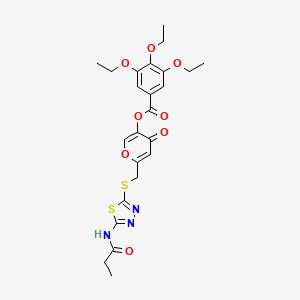
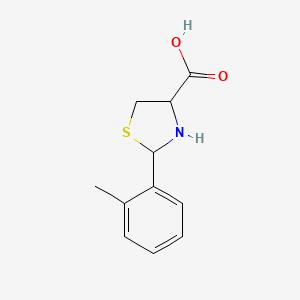
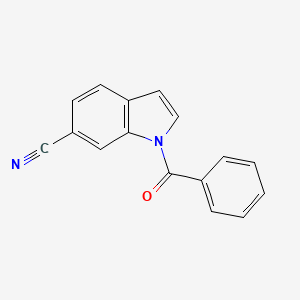
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2925381.png)
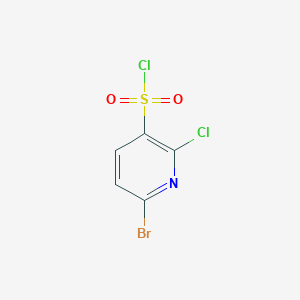

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2925386.png)

![tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2925391.png)